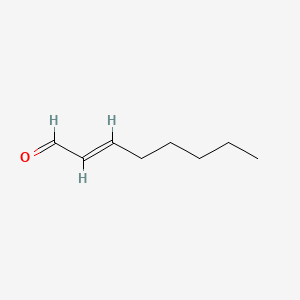

2-Octenal

Description

2-Octenal has been reported in Humulus lupulus, Pternistria bispina, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a flavouring ingredient. This compound belongs to the family of Medium-chain Aldehydes. These are An aldehyde with a chain length containing between 6 and 12 carbon atoms.

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858789 | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2548-87-0, 2363-89-5, 25447-69-2 | |

| Record name | (E)-2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenal (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Octenal chemical properties and structure

An In-depth Technical Guide to 2-Octenal: Chemical Properties, Structure, and Synthesis

Introduction

This compound, particularly in its (E)-isomer form (trans-2-Octenal), is an α,β-unsaturated aldehyde that is a significant compound in the fields of flavor chemistry, fragrance science, and organic synthesis.[1][2] It is a colorless to pale yellow liquid recognized by its characteristic fatty, green, and slightly citrus-like aroma.[1][3] Found naturally in trace amounts in various plant extracts, essential oils, and cooked foods, it contributes fresh and aldehydic notes to many natural and artificial flavors and fragrances.[1][3][4]

As a medium-chain aldehyde, this compound possesses a reactive chemical structure with both an aldehyde functional group and a carbon-carbon double bond, making it a versatile intermediate for the synthesis of more complex organic molecules.[2][5] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

The most common and stable isomer is (E)-2-Octenal, also known as trans-2-Octenal. The structure consists of an eight-carbon chain with a double bond located between the second and third carbon atoms (C2 and C3) in the trans configuration, and an aldehyde group at the C1 position.[6]

Table 1: Chemical Identifiers for (E)-2-Octenal

| Identifier | Value | Reference |

| IUPAC Name | (E)-oct-2-enal | [7] |

| CAS Number | 2548-87-0 | [6] |

| Molecular Formula | C₈H₁₄O | [8] |

| Molecular Weight | 126.20 g/mol | |

| Synonyms | trans-2-Octenal, (E)-Oct-2-enal, T2 OCTENAL | [6][9] |

| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| InChIKey | LVBXEMGDVWVTGY-VOTSOKGWSA-N | [6] |

| SMILES | CCCCCC=CC=O | [10] |

Physicochemical Properties

This compound is a volatile compound with properties characteristic of unsaturated aldehydes. It is air and light-sensitive.[9] It is generally insoluble or poorly miscible in water but soluble in organic solvents like alcohol, chloroform, and fixed oils.[9][11]

Table 2: Physicochemical Data for (E)-2-Octenal

| Property | Value | Conditions | Reference |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][3] |

| Odor | Fatty, green, cucumber, citrus, herbal | - | [1][9] |

| Boiling Point | 84-86 °C | at 19 mmHg | |

| Density | 0.846 g/mL | at 25 °C | |

| Refractive Index | 1.449 - 1.455 | at 20 °C | [4][7] |

| Flash Point | 150 - 155 °F (65.6 - 68.3 °C) | TCC | [4][9] |

| Vapor Density | >1 | (vs air) | [11] |

| Water Solubility | Not miscible or difficult to mix | - | [9][11] |

| LogP | 2.64 | - | [9] |

Reactivity and Synthesis

The chemical reactivity of this compound is dominated by its two functional groups: the aldehyde and the α,β-unsaturated system. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[2] The conjugated double bond allows it to undergo nucleophilic addition reactions, such as the Michael addition.[2]

Experimental Protocol: Synthesis of (E)-2-Octenal

A documented method for synthesizing (E)-2-Octenal involves the copper-catalyzed aerobic oxidation of a corresponding enol derivative.[2]

Materials and Equipment:

-

Enol derivative (1.0 mmol)

-

CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol)

-

Di-tert-butyl ethylenediamine (B42938) (11.0 µL, 0.05 mmol)

-

4-Dimethylaminopyridine (DMAP) (24.4 mg, 0.20 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂, 4 mL)

-

4Å molecular sieves (100 mg)

-

Schlenk tube

-

Nitrogen and Oxygen gas supplies

-

Magnetic stirrer

-

Standard glassware for extraction and concentration

Procedure:

-

In a nitrogen-filled glove box, add the enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 equiv), di-tert-butyl ethylenediamine (0.05 equiv), and DMAP (0.20 equiv) to a Schlenk tube containing 4 mL of dichloromethane.[2]

-

Add 100 mg of 4Å molecular sieves to the mixture.[2]

-

Seal the Schlenk tube and remove it from the glove box.[2]

-

Replace the nitrogen atmosphere in the tube with oxygen at a constant pressure of 1 atmosphere.[2]

-

Stir the reaction mixture vigorously at room temperature for 1 hour.[2]

-

Upon completion, quench the reaction by adding 15 mL of a 10% NaHSO₄ aqueous solution.[2]

-

Extract the product with dichloromethane (3 x 10 mL).[2]

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the target (E)-2-Octenal.[2]

Caption: Synthesis workflow for (E)-2-Octenal via copper-catalyzed oxidation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The NIST Chemistry WebBook and other databases provide reference spectra for this compound.[6][12]

Table 3: Spectroscopic Data References for (E)-2-Octenal

| Technique | Database/Reference | Key Information |

| ¹H NMR | ChemicalBook | Provides a reference spectrum for proton nuclear magnetic resonance.[13] |

| Mass Spectrometry (EI) | NIST Chemistry WebBook | Shows the electron ionization mass spectrum, a key tool for structural elucidation.[12] |

| FTIR / Raman | SpectraBase | Offers various vibrational spectroscopy data including FTIR and Raman spectra.[14] |

Applications and Biological Relevance

This compound is a widely used compound with applications spanning multiple industries.

-

Flavors and Fragrances: It is a valuable ingredient for creating citrus, nut, and vegetable flavor profiles in foods and beverages.[1] In perfumery, it imparts fresh, green, and aldehydic top notes.[1]

-

Chemical Intermediate: Its reactivity makes it a useful starting material for the synthesis of other aroma chemicals, resins, and specialty aldehydes.[1][2]

-

Biological Activity: Research has shown that trans-2-Octenal, as a fungal volatile organic compound, can cause locomotory defects in Drosophila melanogaster. This effect is linked to changes in dopaminergic neurons, highlighting its potential neurotoxic properties. It has also been studied for its potential as an anti-inflammatory and antimicrobial agent.[5]

Caption: Neurotoxic effect of trans-2-Octenal on Drosophila melanogaster.

Safety and Handling

This compound is classified as a combustible liquid and can be an irritant to the skin, eyes, and respiratory system.[11][15][16]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation of vapors.[16] Wear suitable protective clothing, gloves, and eye/face protection.[11]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers. It is sensitive to air and light and should be protected from heat and ignition sources.[9][16]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[15]

This technical guide provides a foundational understanding of this compound for scientific and research applications. Its unique combination of sensory properties and chemical reactivity ensures its continued importance in both industrial and academic settings.

References

- 1. Trans-2-octenal | 2548-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, (E)- [webbook.nist.gov]

- 7. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]

- 10. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-2-Octenal [chembk.com]

- 12. This compound, (E)- [webbook.nist.gov]

- 13. (E)-2-Octenal(2548-87-0) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. chemicalbull.com [chemicalbull.com]

(E)-2-Octenal: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal is a naturally occurring alpha,beta-unsaturated aldehyde, recognized for its distinct green, fatty, and cucumber-like aroma. It is a significant contributor to the flavor and scent profiles of a wide array of plant and food products. Beyond its sensory characteristics, (E)-2-Octenal is also a product of lipid peroxidation and plays a role in chemical defense mechanisms in insects. This technical guide provides an in-depth overview of the natural sources and occurrence of (E)-2-Octenal, detailed experimental protocols for its analysis, and an exploration of its potential interactions with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, food science, and drug development.

Natural Sources and Occurrence of (E)-2-Octenal

(E)-2-Octenal is biosynthesized in nature primarily through the lipoxygenase (LOX) pathway, involving the oxidative degradation of polyunsaturated fatty acids, particularly linoleic and linolenic acids. Its presence has been documented across a diverse range of natural sources, including the plant kingdom, various food items, and as a semiochemical in insects.

Occurrence in the Plant Kingdom

(E)-2-Octenal is a component of the volatile organic compounds (VOCs) emitted by numerous plants. It contributes to their characteristic aroma and can be found in various plant parts, including leaves, flowers, and fruits. Notable plant sources include:

-

Hops (Humulus lupulus) : A flavoring and stability agent in beer, hops contain (E)-2-octenal as a volatile component.[1]

-

Cotton (Gossypium hirsutum) : This aldehyde has been identified as a volatile compound in cotton.[2]

-

Black Walnuts (Juglans nigra) : Among the foods where it has been quantified, black walnuts show a notable concentration of (E)-2-octenal.

-

Burdock (Arctium lappa) : Detected in burdock, suggesting its contribution to the plant's aromatic profile.

-

Gurum Seed Oil (Citrulluslanatus Var. colocynthoide) : Analysis of this seed oil has revealed the presence of (E)-2-octenal.[3]

-

Cherry Tomatoes (Solanum lycopersicum var. cerasiforme) : Identified as one of the volatile organic compounds contributing to the aroma of cherry tomatoes.[4]

Occurrence in Food Products

As a product of lipid oxidation, (E)-2-Octenal is a common volatile compound in a variety of cooked and processed foods, where it significantly influences their flavor profiles. Its presence has been reported in:

Occurrence in the Animal Kingdom

In the animal kingdom, (E)-2-Octenal is notably utilized by insects as a chemical defense agent and a pheromone component.

-

Heteroptera (True Bugs) : Several species within this order of insects, such as Riptortus pedestris, Thasus acutangulus, and Euschistus biformis, secrete (E)-2-octenal as part of their defensive secretions to repel predators.

-

Bed Bugs (Cimex lectularius) : A blend of (E)-2-hexenal and (E)-2-octenal acts as an attractant for bed bugs, highlighting its role as a semiochemical.

Quantitative Data on (E)-2-Octenal Occurrence

The concentration of (E)-2-Octenal can vary significantly depending on the natural source, environmental conditions, and analytical methodology employed. The following table summarizes available quantitative data from scientific literature.

| Natural Source Category | Specific Source | Concentration Range | Analytical Method | Reference |

| Insect Secretions | Riptortus pedestris (nymphs) | 39 ± 20 µ g/bug | GC-MS | [6] |

| Thasus acutangulus (nymphs) | 61 ± 62 µ g/bug | GC-MS | [6] | |

| Euschistus biformis (adults) | 25 ± 12 µ g/bug | GC-MS | [6] | |

| Plant-derived Oils | Gurum Seed Oil | 0.57 ± 0.09 % | HS-SPME-GC-MS | [3] |

| Fruits | Cherry Tomatoes | Present (not quantified) | HS-SPME-GC-MS | [4] |

| Fungi | Raw Portobello Mushrooms | 0.06% of volatile fraction | SPME-GC-MS | [5] |

Experimental Protocols for the Analysis of (E)-2-Octenal

The accurate quantification and identification of (E)-2-Octenal from complex natural matrices require robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for volatile compounds like (E)-2-Octenal. For non-volatile or trace-level analysis, derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.

Protocol 1: Analysis of (E)-2-Octenal in Plant and Food Volatiles by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of (E)-2-Octenal in the headspace of solid or liquid samples.

Objective: To extract and quantify (E)-2-Octenal from a given plant or food matrix.

Materials:

-

Sample (e.g., homogenized plant tissue, liquid food sample)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

(E)-2-Octenal analytical standard

-

Internal standard (e.g., cyclohexanone)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

For solid samples, weigh 1-5 g of homogenized material into a 20 mL headspace vial.

-

For liquid samples, pipette 5-10 mL into a 20 mL headspace vial.

-

Add a known amount of internal standard to each sample.

-

To enhance the release of volatiles, add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase.

-

Immediately seal the vial with the septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or the GC autosampler's agitator set to a specific temperature (e.g., 60°C).[7]

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[7]

-

Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) with continuous agitation.[7]

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes) in splitless mode.[7]

-

GC Conditions (example):

-

Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C for 2 min, ramp to 230°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

-

-

Quantification:

-

Identify (E)-2-Octenal by comparing its mass spectrum and retention time with that of the analytical standard.

-

Quantify the concentration of (E)-2-Octenal using a calibration curve prepared with the analytical standard and normalized to the internal standard.

-

Protocol 2: Analysis of (E)-2-Octenal via UPLC-MS/MS with DNPH Derivatization

This protocol is suitable for the sensitive quantification of (E)-2-Octenal in biological fluids or other complex matrices where it may be present at low concentrations.

Objective: To quantify (E)-2-Octenal by converting it to a stable derivative for enhanced detection by LC-MS/MS.

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with a small amount of strong acid like HCl)

-

(E)-2-Octenal analytical standard

-

Isotopically labeled internal standard (if available)

-

Ultra-Performance Liquid Chromatograph with a Tandem Mass Spectrometer (UPLC-MS/MS)

-

Solvents for liquid-liquid or solid-phase extraction (e.g., hexane, methanol)

Procedure:

-

Sample Preparation and Derivatization:

-

To a known volume or weight of the sample, add a known amount of internal standard.

-

Add an excess of the DNPH derivatizing reagent.

-

Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to form the (E)-2-octenal-DNPH hydrazone.

-

Quench the reaction if necessary.

-

-

Extraction of the Derivative:

-

Perform a liquid-liquid extraction (e.g., with hexane) or a solid-phase extraction (SPE) using a suitable cartridge to isolate the DNPH derivatives from the sample matrix.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis (e.g., acetonitrile/water mixture).

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the (E)-2-octenal-DNPH derivative from other components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the derivative).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for the (E)-2-octenal-DNPH derivative and the internal standard. This provides high selectivity and sensitivity.

-

-

-

Quantification:

-

Create a calibration curve using the analytical standard that has undergone the same derivatization and extraction procedure.

-

Calculate the concentration of (E)-2-Octenal in the original sample based on the peak area ratio of the analyte to the internal standard.

-

Potential Interactions with Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by (E)-2-Octenal are limited, its chemical nature as an alpha,beta-unsaturated aldehyde places it within a class of compounds known to be reactive electrophiles. These compounds, often generated during lipid peroxidation, can interact with cellular nucleophiles, such as cysteine residues in proteins, and thereby modulate various signaling cascades. This is of particular interest to drug development professionals exploring pathways related to inflammation, oxidative stress, and cellular proliferation.

General Mechanism of Action for α,β-Unsaturated Aldehydes

Alpha,beta-unsaturated aldehydes can exert their biological effects through Michael addition reactions with sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter protein function and trigger downstream signaling events. Two key pathways that are known to be affected by this class of compounds are the NF-κB and MAP kinase signaling pathways.[8][9]

Putative Signaling Pathway for (E)-2-Octenal

Based on the known reactivity of alpha,beta-unsaturated aldehydes, a likely signaling pathway for (E)-2-Octenal involves the modulation of inflammatory responses. The following diagram illustrates a potential mechanism.

Caption: Putative signaling pathway for (E)-2-Octenal in modulating inflammatory responses.

Implications for Drug Development

The ability of (E)-2-Octenal and related compounds to modulate key signaling pathways involved in inflammation suggests their potential as lead compounds for the development of novel therapeutics. For instance, the targeted inhibition of the NF-κB pathway is a strategy being explored for anti-inflammatory and anti-cancer drugs.[10] Understanding the structure-activity relationships of how (E)-2-Octenal interacts with proteins in these pathways could inform the design of more potent and selective modulators. However, it is also crucial to consider the potential for off-target effects and cytotoxicity, given the reactive nature of alpha,beta-unsaturated aldehydes.

Conclusion

(E)-2-Octenal is a ubiquitous natural product with significant contributions to the sensory properties of foods and plants, and important roles in insect chemical ecology. Its analysis is well-established with techniques like HS-SPME-GC-MS and LC-MS/MS, allowing for its quantification in diverse and complex matrices. While its direct interactions with specific cellular signaling pathways are still an emerging area of research, its classification as a reactive alpha,beta-unsaturated aldehyde provides a strong rationale for investigating its effects on inflammatory and oxidative stress-related pathways. For drug development professionals, (E)-2-Octenal represents a natural scaffold that could be explored for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 3. Characterization of Volatile Flavor Compounds in Supercritical Fluid Separated and Identified in Gurum (Citrulluslanatus Var. colocynthoide) Seed Oil Using HSME and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. twu-ir.tdl.org [twu-ir.tdl.org]

- 6. mdpi.com [mdpi.com]

- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal inhibits tumor growth via suppression of NF-κB and induction of death receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Octenal Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a C8 volatile aldehyde, is a significant contributor to the characteristic aroma of many plants and is also implicated in plant defense mechanisms. Its biosynthesis is intricately linked to the broader oxylipin pathway, a crucial metabolic cascade initiated in response to various biotic and abiotic stresses. This technical guide provides an in-depth exploration of the 2-octenal (B7820987) biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. The document summarizes available quantitative data, presents detailed experimental protocols for the characterization of the pathway's core enzymes, and includes visual representations of the biochemical and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant biology, biochemistry, and drug development.

Introduction

The "green leaf volatiles" (GLVs), a group of C6 and C9 aldehydes and alcohols, are responsible for the characteristic scent of freshly cut grass and are rapidly released by plants upon tissue damage.[1][2] These compounds, including this compound, are not merely aromatic but also play vital roles in plant defense signaling, acting as deterrents to herbivores and antimicrobial agents.[3] The biosynthesis of these volatiles occurs via the lipoxygenase (LOX) pathway, a metabolic cascade that converts polyunsaturated fatty acids into a diverse array of bioactive oxylipins.[1][2] This guide focuses specifically on the branch of the LOX pathway leading to the formation of the C8 aldehyde, this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound in plants is a multi-step enzymatic process that begins with the release of fatty acid precursors from the cell membrane and culminates in the formation of this volatile aldehyde. The core pathway involves the sequential action of lipase, 9-lipoxygenase (9-LOX), and 9-hydroperoxide lyase (9-HPL).

Liberation of Linoleic Acid

Upon cellular damage, lipases are activated and catalyze the hydrolysis of membrane lipids, releasing polyunsaturated fatty acids.[2][4] The primary precursor for this compound biosynthesis is linoleic acid (C18:2).[5]

Oxygenation by 9-Lipoxygenase (9-LOX)

The free linoleic acid is then oxygenated by a specific isoform of lipoxygenase, 9-lipoxygenase (9-LOX).[6] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of the fatty acid chain, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPOD).[3][6]

Cleavage by 9-Hydroperoxide Lyase (9-HPL)

The unstable 9-HPOD intermediate is subsequently cleaved by 9-hydroperoxide lyase (9-HPL), a cytochrome P450 enzyme of the CYP74 family.[2][7] This reaction yields a C9 aldehyde, primarily (Z)-3-nonenal, and a C9-oxoacid.[2][8]

Formation of this compound

The precise enzymatic step leading from the C9 aldehyde, (Z)-3-nonenal, to the C8 aldehyde, this compound, is not yet fully elucidated. It is hypothesized to involve an isomerization followed by a subsequent enzymatic or non-enzymatic cleavage. Isomerases that convert (Z)-3-alkenals to the more stable (E)-2-alkenals have been identified in plants.[6][9][10] It is plausible that a similar isomerization of (Z)-3-nonenal to (E)-2-nonenal occurs, which may then be a substrate for an uncharacterized enzyme that facilitates the loss of a carbon atom to yield (E)-2-octenal. Further research is required to definitively identify the enzyme(s) and mechanism responsible for this final conversion.

Visualization of the Biosynthesis Pathway and Experimental Workflows

To visually represent the key processes described, the following diagrams have been generated using the DOT language.

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. However, data from related C6 and C9 aldehydes provide valuable context for the efficiency of the lipoxygenase pathway.

| Plant Species | Analyte | Concentration / Activity | Reference |

| Oat, Barley, Soy Bean | (Z)-2-Octenal | Detected in headspace after incubation with hydroperoxide substrates | [1] |

| Common Bean (Phaseolus vulgaris) | 2(E)-Hexenal | Up to 35 mg/kg fresh leaves | [11] |

| Potato (Solanum tuberosum) | 13-HPL Activity | 1,454 ± 83 nmol/min/g fresh weight | [8] |

| Alfalfa (Medicago sativa) | 9-HPL Specific Activity | 0.15 ± 0.008 U/mg (with 9-HPOD) | [12] |

Table 1: Quantitative Data on Green Leaf Volatile Production and HPL Activity in Various Plants.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 9-HPL-like activity | 9-HPOD | - | - | Germinating Barley | [8] |

| HPL | 13-HPOD | - | - | Soybean | [13] |

Table 2: Kinetic Parameters of Plant Hydroperoxide Lyases. (Note: Specific kinetic data for the conversion of 9-HPOD to C9 aldehydes leading to this compound are limited in the literature.)

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Synthesis of 9-Hydroperoxyoctadecadienoic Acid (9-HPOD)

Principle: This protocol describes the enzymatic synthesis of the 9-HPL substrate, 9-HPOD, from linoleic acid using a 9-lipoxygenase.

Materials:

-

Linoleic acid

-

Soybean lipoxygenase-1 (for 13-HPOD) or a source of 9-lipoxygenase (e.g., tomato extract)

-

Borate buffer (0.2 M, pH 9.0 for 13-LOX) or appropriate buffer for 9-LOX (e.g., pH 6.5-7.0)

-

Tween 20

-

NaOH (1 M)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a substrate solution by dissolving linoleic acid (e.g., 140 mg) with an equal amount of Tween 20 in a small volume of ethanol.

-

Add the substrate solution to the appropriate buffer (e.g., 50 mL) with vigorous stirring. Adjust the pH if necessary.

-

Add the lipoxygenase enzyme (e.g., 3 mg of soybean LOX-1 for 13-HPOD, or a crude extract containing 9-LOX).

-

Incubate the reaction mixture at room temperature with continuous stirring and oxygen supply (e.g., by bubbling air).

-

Monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm until it plateaus.

-

Stop the reaction by acidifying to pH ~3.0 with HCl.

-

Extract the hydroperoxides twice with an equal volume of anhydrous diethyl ether.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure at 30°C.

-

Redissolve the resulting 9-HPOD in ethanol to a desired stock concentration (e.g., 4 mM) for use in HPL assays.[1]

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

Principle: This assay measures the activity of HPL by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.[8][9]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 6.5-7.5)

-

9-HPOD substrate solution (prepared as in 5.1)

-

Crude plant enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing the phosphate buffer.

-

Add the crude enzyme extract (e.g., 25-50 µL).

-

Initiate the reaction by adding the 9-HPOD substrate to a final concentration of approximately 40-50 µM.

-

Immediately monitor the decrease in absorbance at 234 nm over time (e.g., for 3-5 minutes).

-

Calculate the HPL activity based on the rate of absorbance decrease, using the molar extinction coefficient of the hydroperoxide (ε = 23,000-28,000 M-1cm-1). One unit of HPL activity is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of substrate per minute.[9]

Quantification of this compound by GC-MS

Principle: This protocol describes the extraction and quantification of this compound and other volatile aldehydes from plant tissues or enzymatic reactions using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[11][14]

Materials:

-

Plant tissue or HPL reaction mixture

-

Headspace vials (e.g., 20 mL)

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or HP-5ms)

-

Internal standard (e.g., octanal (B89490) or cyclohexanone)

-

(E)-2-Octenal analytical standard

Procedure:

-

Sample Preparation: Place a known amount of homogenized plant tissue or the HPL reaction mixture into a headspace vial. Add a known amount of the internal standard. Seal the vial.

-

Headspace Extraction: Incubate the vial at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a specific time (e.g., 30-40 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Inject the adsorbed volatiles by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C).

-

Use a suitable temperature program for the GC oven to separate the compounds. For example: initial temperature of 40°C for 3 minutes, ramp at 8°C/min to 125°C, then at 3°C/min to 165°C, and finally at 10°C/min to 230°C, hold for 2 minutes.[11]

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to the analytical standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a calibration curve generated with the analytical standard.[11]

Conclusion

The biosynthesis of this compound in plants is a fascinating and important branch of the lipoxygenase pathway, contributing to both the plant's chemical defense system and its characteristic aroma profile. While the initial steps involving lipase, 9-lipoxygenase, and 9-hydroperoxide lyase are well-established, the final conversion of the C9 aldehyde intermediate to this compound remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this pathway, potentially leading to novel applications in agriculture, food science, and the development of natural bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate | MDPI [mdpi.com]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. researchgate.net [researchgate.net]

- 14. Phytochemical: this compound, (2Z)- [caps.ncbs.res.in]

The Multifaceted Role of 2-Octenal in Food Aroma and Flavor: A Technical Guide

An in-depth exploration of the chemical properties, formation pathways, analytical methodologies, and sensory perception of the influential aroma compound, (E)-2-octenal, tailored for researchers, scientists, and drug development professionals.

Introduction: The Aromatic Signature of 2-Octenal (B7820987)

(E)-2-Octenal is a medium-chain aldehyde that plays a significant role in the characteristic aroma and flavor profiles of a wide variety of food products. As an unsaturated aldehyde, its chemical structure contributes to its potent and distinct sensory properties, often described as fatty, green, cucumber-like, and waxy.[1] This volatile compound is a key component of the aroma complex in numerous foods, including meats, edible oils, fruits, and vegetables. Its presence, even at trace levels, can significantly impact the overall sensory experience, contributing both desirable notes and potential off-flavors depending on its concentration and the food matrix. This guide provides a comprehensive technical overview of the formation, analysis, and sensory perception of this compound, offering valuable insights for professionals in food science and related fields.

Physicochemical Properties of (E)-2-Octenal

A clear understanding of the physicochemical properties of (E)-2-octenal is fundamental to comprehending its behavior in food systems and during analytical procedures.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fatty, green, cucumber, waxy, herbal, banana | [1] |

| Flavor | Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy | [1] |

| Boiling Point | 84-86 °C at 19 mmHg | [3] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [3] |

| Specific Gravity | 0.835 - 0.845 @ 25 °C | [4] |

| Refractive Index | 1.449 - 1.455 @ 20 °C | [4] |

| Solubility | Slightly soluble in water; soluble in most fixed oils and ethanol. | [4] |

Occurrence and Quantitative Data of this compound in Food

This compound is a naturally occurring volatile compound formed primarily through the oxidation of polyunsaturated fatty acids. Its concentration in food can vary significantly depending on the food's composition, processing methods, and storage conditions.

| Food Category | Food Item | Concentration Range | Reference |

| Meat | Raw Beef | 0.39 µg/kg (untreated) - 1.58 µg/kg (pulsed light treated) | [3] |

| Cooked Beef | Detected | [3] | |

| Edible Oils | Olive Oil | Present (qualitative) | |

| Nuts | Black Walnuts | Present (qualitative) | |

| Beverages | Green Tea | Present (qualitative) | |

| Vegetables | Asparagus, Cabbages, Cauliflowers | Detected, but not quantified | [5] |

Table 1: Reported Concentrations of this compound in Various Food Products.

Sensory Characteristics and Thresholds

The sensory impact of this compound is defined by its characteristic aroma and flavor profile, as well as its detection and recognition thresholds. These thresholds can vary depending on the food matrix.

| Sensory Parameter | Description | Value | Matrix | Reference |

| Odor Profile | Fatty, green, cucumber, waxy, herbal, banana | - | - | [1] |

| Flavor Profile | Sweet, green, citrus peel, spicy, cucumber, oily, fatty, brothy | - | - | [1] |

| Odor Threshold | The lowest concentration at which an odor is detectable. | 4.20 ppm (mg/kg) | Meat Model System | [3] |

Table 2: Sensory Profile and Odor Threshold of this compound.

Biochemical Formation Pathway: Lipid Peroxidation

The primary route for the formation of this compound in food is through the autoxidation of linoleic acid, a common polyunsaturated fatty acid.[6][7] This multi-step process, known as lipid peroxidation, is initiated by free radicals and proceeds through a chain reaction mechanism.

Figure 1: Formation of (E)-2-Octenal from Linoleic Acid via Lipid Peroxidation. This diagram illustrates the key steps in the free-radical chain reaction that leads to the generation of this compound.

Experimental Protocols

Accurate quantification and sensory evaluation of this compound require robust and validated analytical methods. This section details common experimental protocols.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in food matrices due to its sensitivity, speed, and solvent-free nature.

Figure 2: Workflow for HS-SPME-GC-MS Analysis of this compound. This flowchart outlines the key steps involved in the extraction, separation, and quantification of this compound from a food sample.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

For the analysis of carbonyl compounds, including this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC with UV detection is a common and reliable method.

Figure 3: Workflow for HPLC Analysis of this compound with DNPH Derivatization. This diagram details the process of derivatization, purification, and quantification of this compound using HPLC.

Sensory Analysis: Quantitative Descriptive Analysis (QDA®)

QDA® is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[8][9][10]

Figure 4: Workflow for Quantitative Descriptive Analysis (QDA®). This flowchart outlines the systematic approach to conducting a QDA® for sensory profiling of food products.

Signaling Pathways of Perception

The perception of this compound involves complex interactions with olfactory and gustatory receptors.

Olfactory Perception

The "green" and "fatty" aroma of this compound is detected by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).

Figure 5: Olfactory Signaling Pathway for Aldehydes. This diagram illustrates the cascade of events from the binding of an aldehyde like this compound to an olfactory receptor to the transmission of a neural signal to the brain.

Gustatory Perception

The "fatty" taste perception associated with this compound is less well understood than its aroma perception. However, emerging research suggests the involvement of specific taste receptors for fatty acids. The "green" taste is likely a retronasal olfactory referral, where the aroma is perceived as a taste.

Figure 6: Postulated Gustatory Pathway for Fatty Taste Perception. This diagram presents a simplified model of how fatty compounds like this compound might be perceived by the gustatory system.

Conclusion

(E)-2-Octenal is a pivotal aroma compound that significantly influences the sensory landscape of a diverse range of food products. Its formation through lipid peroxidation is a key process in food chemistry, while its detection and quantification rely on sophisticated analytical techniques. A thorough understanding of its sensory properties and the underlying perceptual mechanisms is crucial for food scientists and developers aiming to control and optimize the flavor profiles of their products. This technical guide provides a foundational understanding of these multifaceted aspects, serving as a valuable resource for further research and application in the food and flavor industry.

References

- 1. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 2. collected.jcu.edu [collected.jcu.edu]

- 3. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 2363-89-5 [thegoodscentscompany.com]

- 5. foodb.ca [foodb.ca]

- 6. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. affinitylabs.com.au [affinitylabs.com.au]

- 9. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 10. Quantitative Descriptive Analysis [sensorysociety.org]

The Biological Activity of 2-Octenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octenal (B7820987) is an α,β-unsaturated aldehyde naturally found in various plant essential oils, including olive oil, and is also a product of lipid peroxidation.[1][2] It is recognized for its distinct fatty, green aroma and is utilized as a flavoring agent in the food industry.[1] Beyond its sensory characteristics, this compound exhibits a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, making it a molecule of interest for further investigation in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative data from various studies, and detailed experimental protocols.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various fungi and bacteria.[3]

Antifungal Activity

This compound exhibits potent antifungal properties against a range of pathogenic and spoilage fungi.[1][3] Studies have shown its efficacy against species such as Trichophyton mentagrophytes, Microsporum canis, Candida spp., and various plant pathogenic fungi like Penicillium italicum and Sclerotium rolfsii.[1][3][4]

Mechanism of Antifungal Action:

The primary antifungal mechanism of this compound involves the disruption of cell membrane integrity and mitochondrial function.[5] Treatment with this compound leads to morphologically abnormal, twisted, and shrunken fungal mycelia.[5] It induces the massive accumulation of reactive oxygen species (ROS) within the hyphae, leading to oxidative stress.[5] This oxidative stress, in turn, causes dysfunction of energy and respiration metabolism, partly by decreasing the activities of key enzymes like phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).[5] The accumulation of ROS and subsequent damage to mitochondria are key factors in its fungicidal activity.[5]

Antibacterial Activity

This compound is also a potential antibacterial agent, showing inhibitory effects against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa.[3]

Mechanism of Antibacterial Action:

The antibacterial effect of this compound and other α,β-unsaturated aldehydes is largely attributed to their ability to cause gross perturbation of the lipid fraction of the plasma membrane.[6] This disruption of the cell membrane allows the aldehyde to penetrate the bacterial cells, leading to cell death.[6] The presence of the α,β-double bond is crucial for this activity.[6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) values of this compound against various microorganisms.

| Microorganism | (E)-2-Octenal MIC | (E)-2-Octenal MFC/MBC | Reference |

| Penicillium italicum (prochloraz-resistant) | 0.25 mL/L | 0.50 mL/L | [5] |

| Various Bacteria | Not specified | Not specified | [3] |

| Various Fungi | Not specified | Not specified | [1][3] |

Cytotoxicity and Genotoxicity

While demonstrating beneficial antimicrobial activities, this compound, as an α,β-unsaturated aldehyde, also possesses potential cytotoxic and genotoxic effects.[7]

Mechanism of Cytotoxicity and Genotoxicity:

The toxicity of α,β-unsaturated aldehydes is generally associated with their ability to form adducts with biomolecules, including DNA and proteins.[8] This can lead to DNA damage, mutations, and chromosomal aberrations.[8] Studies on similar compounds like trans-2-nonenal have shown that they can induce cytotoxicity and genotoxicity, including the formation of micronuclei in human cells.[7] The cytotoxic effects of highly toxic aldehydes are thought to be primarily mediated by protein damage.[8]

Quantitative Cytotoxicity Data

| Cell Line | Compound | IC50 | Reference |

| L929 | trans-2-nonenal | 95-125 µg/mL | [7] |

| A549 | trans-2-nonenal | 95-125 µg/mL | [7] |

| L929 | trans-2-nonenal-Myoglobin conjugate | 200 µg/mL | [7] |

| A549 | trans-2-nonenal-Myoglobin conjugate | 200 µg/mL | [7] |

Antioxidant Activity

Interestingly, reaction products of (E)-2-octenal with amino acids have been shown to possess antioxidant properties.[9] This suggests that while the aldehyde itself can induce oxidative stress, its interactions within biological systems can also lead to the formation of compounds with protective effects against lipid peroxidation.[9]

Signaling Pathways and Molecular Interactions

The biological activities of this compound are mediated through its interaction with various cellular components and signaling pathways.

Oxidative Stress and Mitochondrial Dysfunction

Caption: Antifungal mechanism of this compound via oxidative stress.

Uremic Toxin Activity and NADPH Oxidase Inhibition

This compound is also classified as a uremic toxin, which can accumulate in the blood and contribute to renal and cardiovascular diseases.[1][10] This toxicity appears to be mediated, at least in part, by the inhibition of NADPH oxidase, particularly NOX4, which is abundant in the kidneys and heart.[1][10]

Caption: Postulated mechanism of this compound toxicity via NADPH Oxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Preparation of Microbial Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[11]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a growth control (broth + inoculum, no this compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm.[11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., A549 or L929) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][6][12][13][14]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4][15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Protocol:

-

Cell Culture and Treatment: Culture suitable cells (e.g., human lymphocytes or a cell line like K562) and expose them to various concentrations of this compound for a period covering one to two cell cycles.[7][16] A positive and a negative (vehicle) control should be included.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[2][17]

-

Cell Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a suitable dye (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the nuclei and micronuclei.

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in micronuclei indicates a genotoxic effect.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes.

Protocol:

-

Cell Preparation: Culture cells or fungal hyphae as required for the experiment.

-

Loading with Fluorescent Probe: Incubate the cells/hyphae with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18]

-

Treatment: Treat the probe-loaded cells/hyphae with different concentrations of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).[18]

-

Data Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates an increase in intracellular ROS levels.

Conclusion

This compound is a multifaceted molecule with a range of biological activities that warrant further investigation. Its potent antimicrobial properties suggest potential applications as a natural preservative or as a lead compound for the development of new antimicrobial agents. However, its cytotoxic and genotoxic potential, along with its role as a uremic toxin, necessitates careful evaluation of its safety profile. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action and potential applications of this compound in a controlled and standardized manner. Future research should focus on elucidating the specific molecular targets of this compound and exploring strategies to harness its beneficial activities while mitigating its potential toxicity.

References

- 1. a-z.lu [a-z.lu]

- 2. youtube.com [youtube.com]

- 3. nanopartikel.info [nanopartikel.info]

- 4. merckmillipore.com [merckmillipore.com]

- 5. (E)-2-Octenal inhibits Neofusicoccum parvum growth by disrupting mitochondrial energy metabolism and is a potential preservative for postharvest mango - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. (E)-2-Octenal, a natural flavoring ingredient, suppresses the growth of a prochloraz-resistant Penicillium italicum strain [postharvest.biz]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. A549 Cell Subculture Protocol [a549.com]

- 13. patrols-h2020.eu [patrols-h2020.eu]

- 14. encodeproject.org [encodeproject.org]

- 15. researchhub.com [researchhub.com]

- 16. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. abcam.cn [abcam.cn]

2-Octenal as a volatile organic compound (VOC)

An In-depth Technical Guide to 2-Octenal as a Volatile Organic Compound (VOC)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Introduction to this compound

(E)-2-Octenal is an alpha,beta-unsaturated aldehyde, a class of volatile organic compounds (VOCs) recognized for their distinct aromas and significant biological reactivity. As a member of the medium-chain aldehyde family, it is characterized by an eight-carbon chain.[1][2][3] Its structure, featuring a reactive carbonyl group and a carbon-carbon double bond, makes it an electrophile capable of interacting with biological nucleophiles, which underpins its toxicological and signaling properties. This compound is also identified as a uremic toxin, which can accumulate in the body and may contribute to conditions like chronic kidney disease and cardiovascular disease.[1][2]

Physicochemical Properties and Environmental Sources

A comprehensive understanding of this compound's properties is essential for its detection, quantification, and the study of its biological interactions.

Table 1: Physicochemical Properties of (E)-2-Octenal

| Property | Value |

| Molecular Formula | C₈H₁₄O[1][4] |

| Molecular Weight | 126.20 g/mol [1][2][5] |

| Appearance | Colorless to pale yellow liquid[2][4][6] |

| Odor | Fatty, green, herbal, waxy[5][7] |

| Boiling Point | 84-86 °C at 19 mmHg[2][4][5][6] |

| Density | 0.846 g/mL at 25 °C[5][6] |

| Vapor Pressure | 0.59 mmHg[1] |

| Water Solubility | Not miscible or difficult to mix[4][6] |

| Solubility | Soluble in alcohol and fixed oils[1][4][6] |

| CAS Number | 2548-87-0[1][4][5][6] |

Sources of this compound:

-

Natural Sources: this compound is a naturally occurring compound found in a variety of plants and is a product of lipid peroxidation. It is a known volatile component in olive oil, cooked rice, black walnuts, and certain fungi.[3][6][7][8] It also serves as a defensive chemical in several insect species.[9][10][11]

-

Anthropogenic and Industrial Sources: Due to its distinct flavor profile, this compound is used as a flavoring agent in the food industry and as a fragrance component in perfumery.[1][2][5] It can also be generated and released into the environment during the heating of fats and oils in cooking processes.

Biological Activity and Key Signaling Pathways

The electrophilic nature of this compound allows it to modulate cellular activity through direct interaction with protein sensors, primarily through covalent adduction to cysteine and lysine (B10760008) residues.

Activation of the TRPA1 Ion Channel

This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel expressed in sensory neurons that detects noxious chemical stimuli.[9][10] This activation is central to its role as a sensory irritant. The proposed mechanism involves the covalent modification of cysteine residues within the TRPA1 protein, leading to channel opening, cation influx (primarily Ca²⁺), and neuronal depolarization.[9][12] This cascade results in the sensation of pain and the initiation of neurogenic inflammation through the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[12]

Caption: this compound activates the TRPA1 channel, leading to calcium influx and neurogenic inflammation.

Induction of the Nrf2-Antioxidant Response Pathway

As a reactive electrophile, this compound can induce cellular oxidative stress. This stress activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[13][14] Under basal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles like this compound can react with cysteine sensors on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of cytoprotective genes, including those for glutathione (B108866) synthesis and detoxification enzymes.[14][15][16]

Caption: The Nrf2 antioxidant response pathway is activated by electrophilic stress from this compound.

Key Experimental Protocols

Protocol: Determination of Airborne this compound

This method is based on the standardized collection of VOCs on chemically active cartridges followed by liquid chromatography analysis.[17]

Experimental Workflow Diagram

Caption: Workflow for quantifying airborne aldehydes like this compound using DNPH derivatization.

Methodology:

-

Air Sampling: A calibrated air sampling pump is used to draw a known volume of air (e.g., 1-100 L) through a silica (B1680970) gel cartridge impregnated with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[17] The flow rate is typically set between 50-1500 mL/min. This compound reacts with the DNPH to form a stable dinitrophenylhydrazone derivative.

-

Sample Preparation: The cartridge is eluted with a precise volume of acetonitrile (B52724) to desorb the hydrazone derivative.

-

Chromatographic Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (typically set at 360 nm). Separation is achieved using a C18 column.

-

Quantification: The concentration of the this compound derivative is determined by comparing its peak area to a calibration curve prepared from certified standards of the this compound-DNPH derivative.[17]

Protocol: In Vitro TRPA1 Activation Assay

This cell-based assay measures the ability of a compound to activate the TRPA1 channel by monitoring intracellular calcium influx.[18][19]

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293t) cells are cultured in DMEM. The cells are transiently transfected with a plasmid encoding human TRPA1 (hTRPA1) using a suitable transfection reagent.[19] Non-transfected cells are used as a negative control.

-

Calcium Indicator Loading: Transfected cells are plated in 96-well plates and incubated. Prior to the assay, they are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's protocol.[19]

-

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). Baseline fluorescence is measured for a set period (e.g., 20-30 seconds).[19]

-

Compound Application: A solution of this compound (at various concentrations) is automatically added to the wells.

-

Data Acquisition and Analysis: Fluorescence is continuously monitored for several minutes following compound addition. An increase in fluorescence intensity indicates a rise in intracellular Ca²⁺, signifying channel activation. The response is quantified by measuring the peak fluorescence change over baseline (ΔF/F₀) or the area under the curve.[19] A known TRPA1 agonist (e.g., AITC, cinnamaldehyde) is used as a positive control.

Toxicological Profile and Safety

The primary toxicological concerns for this compound relate to its irritant properties and its potential for systemic effects as a uremic toxin.

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Finding | Reference |

| General Toxicity | Identified as a uremic toxin; chronic exposure may lead to renal damage. | [1][2] |

| Primary Hazard | Classified as an irritant. | [2] |

| Genotoxicity | Mutation data has been reported. | [6] |

| Hazardous Decomposition | When heated to decomposition, it emits acrid smoke and irritating vapors. | [6] |

Note: Specific LD₅₀ and LC₅₀ values for this compound were not available in the searched literature.

Implications for Researchers and Drug Development

The bioactivity of this compound presents both challenges and opportunities for therapeutic development.

-